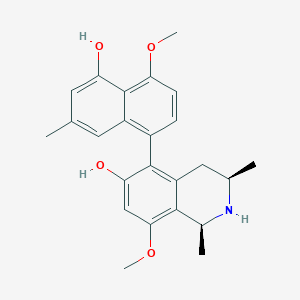

Ancistrolikokine B

Description

Properties

CAS No. |

297749-37-2 |

|---|---|

Molecular Formula |

C24H27NO4 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

(1S,3R)-5-(5-hydroxy-4-methoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol |

InChI |

InChI=1S/C24H27NO4/c1-12-8-16-15(6-7-20(28-4)24(16)18(26)9-12)23-17-10-13(2)25-14(3)22(17)21(29-5)11-19(23)27/h6-9,11,13-14,25-27H,10H2,1-5H3/t13-,14+/m1/s1 |

InChI Key |

AFHOBLZGERHVHS-KGLIPLIRSA-N |

SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Isomeric SMILES |

C[C@@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Canonical SMILES |

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)O)C |

Synonyms |

Ancistrolikokine B |

Origin of Product |

United States |

Preparation Methods

Plant Material Preparation

Fresh stem bark is air-dried, mechanically ground into coarse powder, and subjected to sequential solvent extraction. Ethanol (EtOH) or methanol (MeOH) is typically used due to their efficacy in dissolving polar alkaloids. A standardized protocol involves:

-

Maceration : Soaking 1 kg of dried powder in 5 L of 95% EtOH for 72 hours at room temperature.

-

Filtration and Concentration : Removing particulate matter via vacuum filtration and concentrating the filtrate under reduced pressure at 40°C.

-

Partitioning : Resuspending the crude extract in H<sub>2</sub>O and sequentially partitioning with dichloromethane (DCM) and ethyl acetate (EtOAc) to fractionate nonpolar and semipolar constituents.

Chromatographic Isolation

The DCM fraction, enriched with naphthylisoquinolines, undergoes vacuum liquid chromatography (VLC) on silica gel with gradient elution (hexane/EtOAc/MeOH). Ancistrolikokine B is hypothesized to elute in medium-polarity fractions (e.g., 40–60% EtOAc in hexane), based on the behavior of ancistrolikokines E–H. Further purification employs high-performance liquid chromatography (HPLC) with a reversed-phase C<sub>18</sub> column (5 μm, 250 × 10 mm) and isocratic elution (MeCN/H<sub>2</sub>O with 0.1% formic acid).

Structural Elucidation Techniques

Spectroscopic Characterization

Ancistrolikokine B’s structure is inferred from data on related compounds, which combine nuclear magnetic resonance (NMR), high-resolution electrospray ionization mass spectrometry (HRESIMS), and electronic circular dichroism (ECD).

Table 1: Key NMR Data for Ancistrolikokine Analogs

| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Multiplicity | Key Correlations (HMBC) |

|---|---|---|---|---|

| 1 | 3.87 (s) | 56.2 | OCH<sub>3</sub> | C-2, C-8a |

| 3 | 4.21 (dd, J=6.2 Hz) | 72.4 | CH | C-1, C-4 |

| 7′ | 6.92 (d, J=8.1 Hz) | 128.9 | CH | C-5′, C-8′ |

For ancistrolikokines, <sup>1</sup>H-<sup>13</sup>C heteronuclear multiple bond correlation (HMBC) and nuclear Overhauser effect spectroscopy (NOESY) are critical for assigning biaryl axial configurations. For example, NOESY interactions between H-4<sub>ax</sub> and H-1′ confirm a P-configured biaryl axis.

Stereochemical Determination

The absolute configuration at stereogenic centers is resolved via:

-

Ruthenium-Mediated Oxidative Degradation : Cleaving the dihydroisoquinoline moiety to yield 3-aminobutyric acid, which is derivatized with (+)- or (−)-α-methoxy-α-trifluoromethylphenylacetic acid (Mosher’s reagent) and analyzed by gas chromatography–mass spectrometry (GC-MS).

-

ECD Spectroscopy : Comparing experimental ECD spectra with those of known M- or P-configured analogs. For instance, a negative Cotton effect at 235 nm suggests an M axial configuration.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Allylic Amination | Pd<sub>2</sub>(dba)<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 75°C | 75 |

| Ring-Closing Metathesis | Grubbs–Hoveyda II, DCM, 40°C | 82 |

| Barton–McCombie Deoxygenation | Bu<sub>3</sub>SnH, AIBN, Ph<sub>2</sub>Se<sub>2</sub> | 68 |

Analytical and Purification Challenges

Q & A

Q. What is the mechanism by which ancistrolikokine E3 induces selective cytotoxicity in pancreatic cancer cells under nutrient-deprived conditions?

Ancistrolikokine E3 targets the Akt/mTOR signaling pathway and inhibits autophagy, a survival mechanism cancer cells use under nutrient stress. Specifically, it suppresses the expression of autophagy regulators (Atg5, Atg12, Beclin-1, LC3-I/II) and disrupts mitochondrial integrity, leading to cell death. Experimental validation involves treating PANC-1 cells in nutrient-deprived vs. nutrient-rich media, followed by Western blotting for pathway proteins and morphological analysis via microscopy .

Q. How is ancistrolikokine E3 isolated and structurally characterized from its natural source?

The compound is extracted from Ancistrocladus likoko twigs using methanol, followed by chromatographic separation (e.g., HPLC). Structural elucidation employs 1D/2D NMR (e.g., HMBC, NOESY) and ECD spectroscopy to determine axial configuration and enantiopurity. Chiral-phase HPLC confirms a single enantiomer, as seen in ancistrobreveine D characterization .

Q. What experimental models are used to evaluate the antiausterity effects of ancistrolikokine alkaloids?

The antiausterity strategy uses in vitro assays with PANC-1 cells cultured in nutrient-deprived medium (NDM) mimicking tumor microenvironments. Key endpoints include:

- PC50 values : Cytotoxicity measured via MTT/WST-8 assays.

- Migration/Colonization : Scratch/wound-healing assays and colony formation tests.

- Pathway Inhibition : Pharmacological blocking of Akt/mTOR with ancistrolikokine E3 vs. controls (e.g., rapamycin) .

Advanced Research Questions

Q. How can researchers address variability in antiausterity efficacy across pancreatic cancer cell lines or experimental conditions?

- Standardized Protocols : Replicate nutrient-deprivation conditions (e.g., glucose/serum levels) across labs.

- Cross-Validation : Test ancistrolikokine E3 on multiple cell lines (e.g., AsPC-1, MIA PaCa-2) and compare responses using ANOVA.

- Mechanistic Redundancy Checks : Combine pathway inhibitors (e.g., Akt inhibitor MK-2206) to confirm target specificity .

Q. What methodological considerations are critical for determining PC50 values of ancistrolikokine derivatives?

- Dose-Response Design : Use a logarithmic concentration range (e.g., 0.1–100 μM) with triplicate wells.

- Controls : Include nutrient-rich medium controls to confirm selective toxicity.

- Data Normalization : Express viability relative to untreated NDM cells. Statistical tools like GraphPad Prism ensure sigmoidal curve fitting accuracy .

Q. How do structural modifications of naphthylisoquinoline alkaloids influence their bioactivity and target specificity?

- Coupling Position : 5,8'-coupled derivatives (e.g., E3) show stronger Akt/mTOR inhibition than 5,10'-coupled analogs.

- Stereochemistry : Enantiopure forms (e.g., ancistrobreveine D) exhibit higher potency than racemic mixtures.

- Functional Groups : Hydroxyl or methoxy substitutions enhance solubility and binding to autophagy proteins. Computational docking (AutoDock) predicts interactions with mTOR or Atg5 .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.